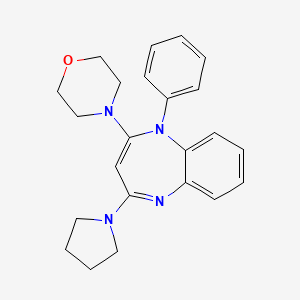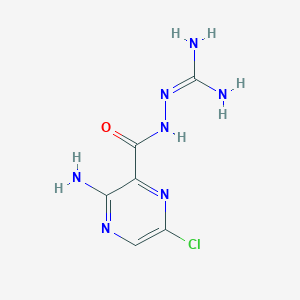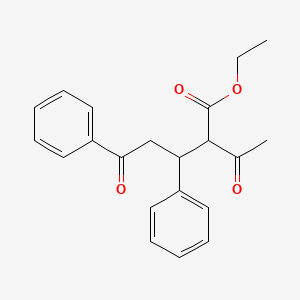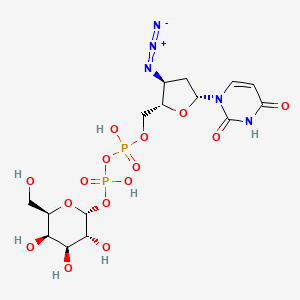
N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate (Formoterol Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arformoterol tartrate is a medication primarily used for the treatment of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is a long-acting beta-2 adrenergic receptor agonist (LABA) and is the active (R,R)-enantiomer of formoterol . Arformoterol tartrate works by relaxing the muscles in the airways to improve breathing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of arformoterol tartrate involves the synthesis of arformoterol, followed by its conversion to the tartrate salt. One method involves the reaction of arformoterol D-(−)-tartrate with a base and L-(+)-tartaric acid to form arformoterol L-(+)-tartrate . The process includes purification steps to ensure the high purity of the final product .
Industrial Production Methods
Industrial production of arformoterol tartrate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization and filtration to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
Arformoterol tartrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of arformoterol tartrate can lead to the formation of various oxidized derivatives .
Aplicaciones Científicas De Investigación
Arformoterol tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-2 adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating respiratory conditions.
Industry: Employed in the development of new formulations and delivery systems for respiratory medications
Mecanismo De Acción
Arformoterol tartrate exerts its effects by selectively binding to beta-2 adrenergic receptors in the bronchial smooth muscle . This binding activates adenylate cyclase, which increases cyclic AMP levels, leading to the relaxation of bronchial smooth muscle and improved airflow . The compound has a two-fold greater potency than racemic formoterol, making it highly effective in treating bronchoconstriction .
Comparación Con Compuestos Similares
Similar Compounds
Formoterol: The racemic mixture containing both (R,R) and (S,S) enantiomers.
Salmeterol: Another long-acting beta-2 adrenergic receptor agonist used for similar indications.
Indacaterol: A long-acting beta-2 agonist with a different pharmacokinetic profile.
Uniqueness
Arformoterol tartrate is unique due to its high selectivity and potency as a beta-2 adrenergic receptor agonist. Its (R,R)-enantiomer configuration provides greater efficacy and a longer duration of action compared to other similar compounds .
Propiedades
Fórmula molecular |
C23H30N2O10 |
|---|---|
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19-;1-,2-/m01/s1 |
Clave InChI |
FCSXYHUNDAXDRH-SDIMSEEDSA-N |
SMILES isomérico |
C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)










